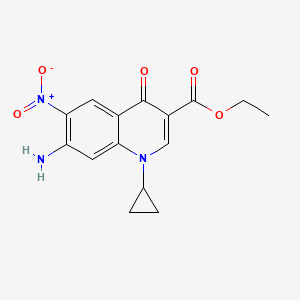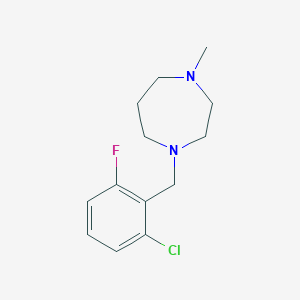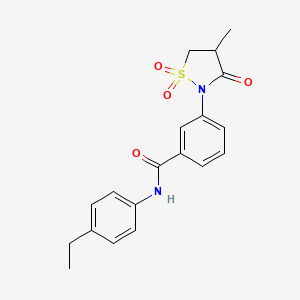
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors and are important in immune function. CP-690,550 has been studied for its potential therapeutic use in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate inhibits JAK activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, such as STATs, and ultimately reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is its specificity for JAK enzymes, which reduces the likelihood of off-target effects. However, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to have some limitations, such as the potential for immunosuppression and the development of drug resistance.
Direcciones Futuras
There are several future directions for research on ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. One area of interest is the potential use of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies, which may increase the effectiveness of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate while reducing the potential for side effects. Additionally, further research is needed to better understand the mechanisms of action of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate and its potential long-term effects on the immune system.
Métodos De Síntesis
The synthesis of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been described in several research articles. One of the most commonly used methods involves the reaction of 7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with nitric acid and acetic anhydride to form the nitro compound. The resulting nitro compound is then reduced with palladium on carbon to yield ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic use in various autoimmune diseases. In preclinical studies, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to inhibit JAK activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZUXKBJHQJLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)



![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![methyl 1-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinecarboxylate](/img/structure/B5188148.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)
